(Cyclopropylmethyl)hydrazine
Overview
Description
- (Cyclopropylmethyl)hydrazine is a nitrogen-containing heterocyclic compound with the molecular formula C₄H₁₀N₂ .
- It contains a pyrrole ring and a pyrazine ring in its structure.
- Compounds with this scaffold exhibit various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties.
- Many pyrrolopyrazine derivatives have been isolated from plants, microbes, soil, marine life, and other sources.
Synthesis Analysis
- Various synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods.
- These derivatives are classified into three chemical categories based on the number of nitrogen atoms, indicating diverse biological activities.
Molecular Structure Analysis
- The structure of (Cyclopropylmethyl)hydrazine includes a pyrrole ring and a pyrazine ring .
- It contains 16 bonds , including 6 non-H bonds, 2 rotatable bonds, and 1 three-membered ring.
Chemical Reactions Analysis
- Hydrazine synthesis methods include N-N coupling reactions, electrophilic amination, and aza-Lossen rearrangement.
- These reactions allow the formation of hydrazines and related derivatives.
Physical And Chemical Properties Analysis
- Density: 1.0±0.1 g/cm³
- Boiling Point: 176.1±9.0 °C
- Flash Point: 66.1±22.3 °C
- Index of Refraction: 1.503
- Molar Refractivity: 25.7±0.3 cm³
Scientific Research Applications
Vascular Smooth Muscle Relaxation
- Hydrazine derivatives, including hydralazine, are known for their vasodilator activities. Studies have evaluated their effect on vascular smooth muscle relaxation in rat aortic rings and their potential role in blood pressure regulation (Vidrio et al., 2003).
Epigenomic Impact
- Hydralazine, a hydrazine derivative, has been studied for its DNA demethylating properties. These properties are significant in understanding the drug's impact on gene expression, particularly in cancer treatment (Arce et al., 2006).
Antitumor Effectiveness
- Certain hydrazine derivatives have been explored for their potential to enhance the effectiveness of various antitumor drugs in cancer treatment, suggesting a non-direct cytotoxic mechanism of action (Gold, 1975).
Multiorgan Effects of Hydrazine Toxicity
- Hydrazine is known to induce both hepatotoxic and neurotoxic effects. Investigating its biochemical effects on the liver, kidney, and brain tissues can provide insights into its broader biological impacts (Garrod et al., 2005).
Bioimaging Applications
- Hydrazine has been used in the development of near-infrared fluorescence probes for biological and environmental sciences, enabling the sensitive detection and bioimaging of hydrazine in various tissues (Zhang et al., 2015).
Anticachexia Agent
- As an anticachexia agent, hydrazine sulfate has shown potential in interrupting energy wasting due to malignant processes, impacting glucose tolerance, caloric intake, and overall weight stabilization in cancer patients (Gold, 1987).
Isoniazid-Induced Hepatotoxicity
- The role of hydrazine in isoniazid-induced hepatotoxicity has been explored, highlighting the importance of understanding drug interactions and their effects on liver function (Tafazoli et al., 2008).
Safety And Hazards
- Handle with care and ensure adequate ventilation.
- Wear safety goggles and follow good industrial hygiene practices.
Future Directions
- Further research on the structure-activity relationship (SAR) of pyrrolopyrazine derivatives is needed.
- These compounds hold potential for developing novel therapeutic agents.
properties
IUPAC Name |
cyclopropylmethylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-6-3-4-1-2-4/h4,6H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFGFCAGFFHMPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505567 | |
Record name | (Cyclopropylmethyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)hydrazine | |
CAS RN |
40487-93-2 | |
Record name | (Cyclopropylmethyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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